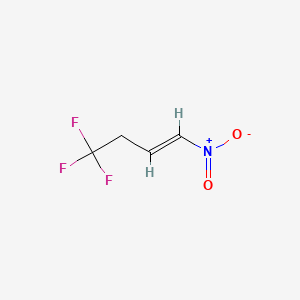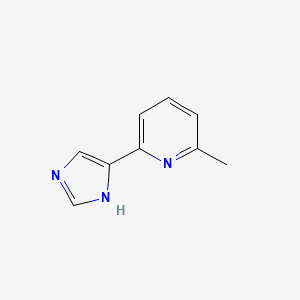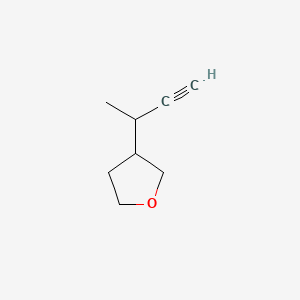
3-(But-3-yn-2-yl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(But-3-yn-2-yl)oxolane is an organic compound with the molecular formula C8H12O It is a member of the oxolane family, which are cyclic ethers containing a five-membered ring with one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-3-yn-2-yl)oxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-butyn-2-ol with an appropriate acid catalyst to induce cyclization and form the oxolane ring. The reaction conditions often include moderate temperatures and the presence of a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions: 3-(But-3-yn-2-yl)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double or single bond, leading to different saturated or unsaturated derivatives.
Substitution: The oxolane ring can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce alkanes or alkenes .
科学研究应用
3-(But-3-yn-2-yl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ethers.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(But-3-yn-2-yl)oxolane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
相似化合物的比较
2-(But-3-yn-1-yl)oxolane: Another member of the oxolane family with a similar structure but different positioning of the butynyl group.
3-Butyn-2-ol: A precursor in the synthesis of 3-(But-3-yn-2-yl)oxolane with a simpler structure.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in synthetic chemistry and materials science .
属性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC 名称 |
3-but-3-yn-2-yloxolane |
InChI |
InChI=1S/C8H12O/c1-3-7(2)8-4-5-9-6-8/h1,7-8H,4-6H2,2H3 |
InChI 键 |
UGPPSLPIVOBPMM-UHFFFAOYSA-N |
规范 SMILES |
CC(C#C)C1CCOC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)
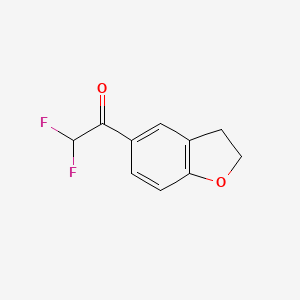
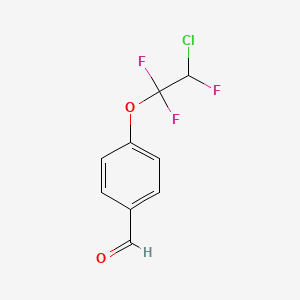
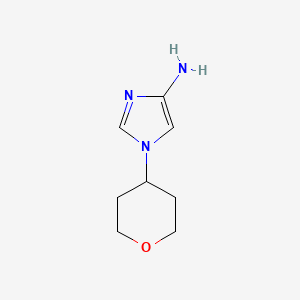
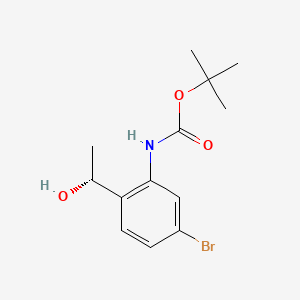
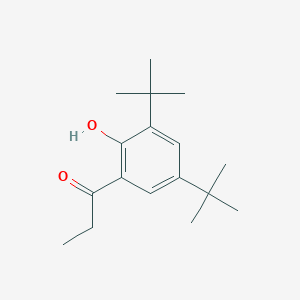
![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)

![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)

